molecular formula C31H53N11O5 B1195543 Argiopinin III CAS No. 117306-99-7

Argiopinin III

Cat. No.: B1195543
CAS No.: 117306-99-7
M. Wt: 659.8 g/mol
InChI Key: ONYMEUPDKAAGRV-UHFFFAOYSA-N
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Description

Argiopinin III is a peptide isolated from the venom of the orb-weaving spider, Argiope lobata. It has the molecular formula C31H53N11O5 and a molecular weight of 659.8 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Argiopinin III involves complex peptide synthesis techniques. The process typically includes the stepwise addition of amino acids to form the peptide chain, followed by purification steps to isolate the desired product . Specific reaction conditions, such as temperature, pH, and the use of protecting groups, are crucial to ensure the correct formation of peptide bonds and to prevent side reactions .

Industrial Production Methods: similar peptides are often produced using solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides .

Chemical Reactions Analysis

Types of Reactions: Argiopinin III undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often facilitated by specific reagents and conditions that target the functional groups present in the peptide.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions can lead to the cleavage of these bonds .

Scientific Research Applications

Argiopinin III has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a tool to study peptide synthesis and structure-activity relationships . In biology, it serves as a model compound for studying the effects of spider venom peptides on ion channels and neurotransmitter receptors . In medicine, this compound is being investigated for its potential therapeutic applications, particularly in the development of neuroprotective agents . Additionally, its unique structure and bioactivity make it a valuable compound for industrial applications, such as the development of novel insecticides .

Mechanism of Action

The mechanism of action of Argiopinin III involves its interaction with ion channels and neurotransmitter receptors in the nervous system . It acts as an antagonist to the neurotransmitter glutamate, blocking its action and thereby affecting synaptic transmission . This interaction is mediated by the binding of this compound to specific sites on the ion channels and receptors, leading to the inhibition of their function .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Argiopinin III include other argiotoxins such as Argiotoxin 636, Argiotoxin 659, and Argiotoxin 744 . These compounds share structural similarities and belong to the same class of polyamine toxins .

Uniqueness: What sets this compound apart from other similar compounds is its specific structure and the unique combination of functional groups that contribute to its bioactivity . Its ability to selectively target ion channels and neurotransmitter receptors makes it a valuable tool for scientific research and potential therapeutic applications .

Properties

IUPAC Name

N-[5-[3-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(4-hydroxy-1H-indol-3-yl)acetyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H53N11O5/c32-22(8-5-16-40-31(34)35)29(46)38-17-7-14-37-13-6-12-36-11-2-1-3-15-39-30(47)24(19-26(33)44)42-27(45)18-21-20-41-23-9-4-10-25(43)28(21)23/h4,9-10,20,22,24,36-37,41,43H,1-3,5-8,11-19,32H2,(H2,33,44)(H,38,46)(H,39,47)(H,42,45)(H4,34,35,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYMEUPDKAAGRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H53N11O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117306-99-7
Record name Argiopinin III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117306997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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